2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a complex organic compound with the molecular formula C13H16N2 It is a derivative of azepinoindole, characterized by a hexahydroazepine ring fused to an indole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further reactions to yield the desired azepinoindole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other reducible groups within the molecule.
Substitution: This can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: Its applications are more limited but could include use in the synthesis of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit nicotinic acetylcholine receptors (nAChRs) by non-competitive mechanisms . This inhibition can affect neurotransmission and has implications for treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole
- 6-Methyl-6H-indolo(2,3-b)quinoxaline
- Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate
Uniqueness
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its hexahydroazepine ring fused to an indole structure distinguishes it from other similar compounds, potentially offering unique pharmacological properties .
Eigenschaften
Molekularformel |
C13H16N2 |
---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-methyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13-11(9-15)10-5-2-3-6-12(10)14-13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChI-Schlüssel |
WGVSPPPAPBTTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.